3-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
3-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0947427
InChI:
InChI=1S/C22H18Cl2N2O4/c1-29-18-8-6-16(7-9-18)26-22(28)14-3-2-4-17(11-14)25-21(27)13-30-20-10-5-15(23)12-19(20)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
SMILES:
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Molecular Formula:
C22H18Cl2N2O4
Molecular Weight:
445.3 g/mol
3-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide
CAS No.:
Cat. No.: VC0947427
Molecular Formula: C22H18Cl2N2O4
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18Cl2N2O4 |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C22H18Cl2N2O4/c1-29-18-8-6-16(7-9-18)26-22(28)14-3-2-4-17(11-14)25-21(27)13-30-20-10-5-15(23)12-19(20)24/h2-12H,13H2,1H3,(H,25,27)(H,26,28) |
| Standard InChI Key | WLULYXGAMDNGCK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator